Unique 2,3-Diaryl Substitution Pattern Versus Common Mono-Aryl or N-Substituted Indole Analogs
CAS 314257-88-0 features a fully substituted 2,3-diarylindole scaffold with a 4-chlorophenyl at C-2 and a 4-methylphenyl-nitroethyl at C-3. This distinguishes it from the more common mono-aryl (e.g., 2-phenylindole) or N-substituted indole derivatives, which lack the cooperative binding interactions enabled by dual aryl substitution. While specific IC₅₀ data for CAS 314257-88-0 is not publicly available, the 2,3-diarylindole class exhibits COX-2 IC₅₀ values as low as 0.006 nM, and molecular docking studies indicate that para-substitution on the 3-phenyl ring (such as the 4-methyl group in the target compound) engages Gly 526 and Phe 381 residues critical for inhibitory potency [1]. This substructure is absent in the closest commercially available regioisomer CAS 325474-02-0, where the 4-chlorophenyl is relocated to the nitroethyl-bearing carbon [2].
| Evidence Dimension | Number and position of aryl substituents on the indole core |
|---|---|
| Target Compound Data | 2,3-Diaryl substitution: 4-chlorophenyl at C-2; 1-(4-methylphenyl)-2-nitroethyl at C-3. Molecular formula: C₂₃H₁₉ClN₂O₂; MW: 390.87 g/mol [2]. |
| Comparator Or Baseline | CAS 325474-02-0 (regioisomer): 4-methylphenyl at C-2; 1-(4-chlorophenyl)-2-nitroethyl at C-3. Identical molecular formula and MW. |
| Quantified Difference | Regioisomeric swap of chloro and methyl substituent positions; different predicted binding poses per molecular docking SAR in 2,3-diarylindole COX-2 series [1]. |
| Conditions | Structural comparison; molecular docking against human COX-2 (PDB 5IKQ) for the 2,3-diarylindole class. |
Why This Matters
For SAR-driven programs, the regioisomeric identity directly determines which amino acid residues are engaged in the target binding pocket, making regioisomer purity essential for reproducible dose-response data.
- [1] Cuppoloni, A., Silva, J. V., Snape, T. J., Lal, S., & Giarolla, J. (2023). 2,3-Diarylindoles as COX-2 Inhibitors: Exploring the Structure-activity Relationship through Molecular Docking Simulations. Current Topics in Medicinal Chemistry, 23, 1081–1089. View Source
- [2] ZINC Database Entry ZINC000013757905. Molecular formula: C₂₃H₁₉ClN₂O₂; MW: 390.87 g/mol; logP: 5.185. Available at: https://zinc.docking.org/substances/ZINC000013757905/ (accessed May 2026). View Source
